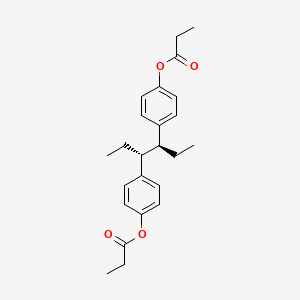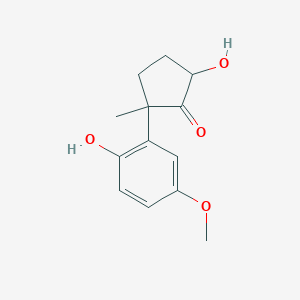
17-Methylestra-1,3,5(10)-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methylestra-1,3,5(10)-trien-3-ol is a synthetic compound that belongs to the class of steroids It is structurally related to estradiol, a primary female sex hormone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methylestra-1,3,5(10)-trien-3-ol typically involves multiple steps, starting from basic steroidal precursors. One common method involves the methylation of estradiol derivatives. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors, continuous monitoring, and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
17-Methylestra-1,3,5(10)-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and organometallic compounds are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
17-Methylestra-1,3,5(10)-trien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone replacement therapy and cancer treatment.
Mechanism of Action
The mechanism of action of 17-Methylestra-1,3,5(10)-trien-3-ol involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in pathways regulating cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen hormone with a similar structure but without the methyl group at the 17th position.
Methyldienolone: An anabolic steroid with a similar backbone but different functional groups.
Testosterone: The primary male sex hormone, structurally different but functionally related in terms of hormonal activity.
Uniqueness
17-Methylestra-1,3,5(10)-trien-3-ol is unique due to its specific methylation, which alters its interaction with estrogen receptors and its overall biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
59452-14-1 |
|---|---|
Molecular Formula |
C19H26O |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
13,17-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H26O/c1-12-3-8-18-17-6-4-13-11-14(20)5-7-15(13)16(17)9-10-19(12,18)2/h5,7,11-12,16-18,20H,3-4,6,8-10H2,1-2H3 |
InChI Key |
SVEOBRKOIXNDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)



![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)

![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)


